Cyclopropylmethyl 2-ethylbutanoate
Description
Cyclopropylmethyl 2-ethylbutanoate is an ester composed of a cyclopropylmethyl group linked to a branched 2-ethylbutanoate moiety. The cyclopropane ring introduces significant ring strain (approximately 27.5 kcal/mol), which enhances reactivity compared to non-cyclic or larger-ring analogs . While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., cyclopropane-fused esters and branched-chain esters) offer insights into its properties and behavior.
Properties
CAS No. |
90095-15-1 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
cyclopropylmethyl 2-ethylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-3-9(4-2)10(11)12-7-8-5-6-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
DVFQOISGYGQQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl 2-ethylbutanoate can be achieved through esterification reactions. One common method involves the reaction of cyclopropylmethanol with 2-ethylbutanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl 2-ethylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Cyclopropylmethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 2-ethylbutanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may then interact with biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Key Structural and Reactivity Features
| Compound | Molecular Formula | Ring Type | Key Substituents | Stability Notes |
|---|---|---|---|---|
| This compound* | C₁₀H₁₈O₂ | Cyclopropane | 2-ethylbutanoate | High ring strain; moderate stability |
| Methyl 2-chloro-2-cyclopropylideneacetate | C₇H₇ClO₂ | Cyclopropane | Chloro, α,β-unsaturated | High electrophilicity; reactive |
| Methyl 1-(methylamino)cyclobutanecarboxylate | C₇H₁₃NO₂ | Cyclobutane | Methylamino | Lower ring strain; high thermal stability |
| Methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate | C₉H₁₆F₃NO₂ | None | Trifluoroethylamino, dimethyl | Polar; hydrolytically sensitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
